molecular formula C14H18N2O3 B2646162 N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide CAS No. 1902907-64-5

N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide

Cat. No.: B2646162
CAS No.: 1902907-64-5
M. Wt: 262.309
InChI Key: YRWKVAQIBZEICK-UHFFFAOYSA-N
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Description

N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups. This compound contains a total of 39 bonds, including 21 non-hydrogen bonds, 7 multiple bonds, and 2 rotatable bonds. It also features a secondary amide, two aliphatic ethers, and a pyridine ring .

Preparation Methods

The synthesis of N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide involves several steps, typically starting with the preparation of the octahydrobenzo[b][1,4]dioxin ring system. This is followed by the introduction of the nicotinamide moiety through amide bond formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide can be compared with other nicotinamide derivatives and compounds containing the octahydrobenzo[b][1,4]dioxin ring system. Similar compounds include:

This compound stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(10-2-1-5-15-9-10)16-11-3-4-12-13(8-11)19-7-6-18-12/h1-2,5,9,11-13H,3-4,6-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWKVAQIBZEICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CN=CC=C3)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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